[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
Description
BenchChem offers high-quality [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-5-6-13(12(2)9-11)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXFNINZSLEFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC2)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound, [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from close structural analogues, namely (1-Phenylcyclopentyl)methanamine and 1-[1-(3,5-dimethylphenyl)cyclopentyl]methanamine, to project its characteristics. The guide details a proposed synthetic route, predicted physicochemical parameters, and outlines robust analytical methodologies for its characterization and quality control. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and study of new chemical entities within the pharmaceutical and related industries.
Introduction
[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is a primary amine featuring a cyclopentyl ring attached to a 2,4-dimethylphenyl group. This unique structural motif suggests potential applications in medicinal chemistry, where similar structures are explored for their biological activity. The strategic placement of the methyl groups on the phenyl ring can significantly influence the molecule's steric and electronic properties, potentially impacting its interaction with biological targets, as well as its metabolic stability and pharmacokinetic profile.
This guide provides an in-depth analysis of its anticipated physicochemical properties, a critical aspect for drug development, formulation, and analytical method development. It is important to note that as of the publication of this guide, specific experimental data for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is not widely available in peer-reviewed literature. Therefore, this document provides a reasoned, expert-driven projection of its properties based on established chemical principles and data from structurally related analogues.
Proposed Synthesis
A plausible and efficient synthetic route for the preparation of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is the Leuckart reaction, a well-established method for the reductive amination of ketones.[1][2][3][4] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3]
The proposed synthesis involves two main stages:
-
Synthesis of the Ketone Intermediate: Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, would yield the key intermediate, (2,4-dimethylphenyl)(cyclopentyl)methanone.
-
Reductive Amination: The subsequent Leuckart reaction of the synthesized ketone with excess ammonium formate at elevated temperatures would produce the target primary amine. The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to the final amine.[1][4]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (2,4-dimethylphenyl)(cyclopentyl)methanone
-
To a stirred solution of 1,3-dimethylbenzene in a suitable inert solvent (e.g., dichloromethane), add aluminum chloride in portions at 0 °C.
-
Slowly add cyclopentanecarbonyl chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure (2,4-dimethylphenyl)(cyclopentyl)methanone.
Step 2: Synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
-
Combine the (2,4-dimethylphenyl)(cyclopentyl)methanone with a significant excess of ammonium formate.
-
Heat the mixture to approximately 160-185 °C for several hours.[5]
-
After cooling, add a solution of hydrochloric acid to hydrolyze the intermediate formamide.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation or conversion to its hydrochloride salt followed by recrystallization.
Physicochemical Properties
The physicochemical properties of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine have been estimated based on its structure and available data for the analogues (1-Phenylcyclopentyl)methanamine and 1-[1-(3,5-dimethylphenyl)cyclopentyl]methanamine.
| Property | Predicted/Analog Value | Rationale/Reference |
| Molecular Formula | C₁₄H₂₁N | - |
| Molecular Weight | 203.33 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on analogues.[6] |
| Boiling Point | ~280-290 °C at 760 mmHg | Extrapolated from the boiling point of (1-Phenylcyclopentyl)methanamine (276.4 °C).[7] The addition of two methyl groups is expected to slightly increase the boiling point. |
| Density | ~0.98 - 1.02 g/cm³ | Based on the density of (1-Phenylcyclopentyl)methanamine (~1.0 g/cm³).[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | The hydrophobic phenyl and cyclopentyl groups, along with the methyl substituents, will limit water solubility. The amine group provides some polarity and allows for solubility in polar organic solvents. |
| pKa (of the conjugate acid) | ~9.5 - 10.5 | Typical for primary alkylamines. The electron-donating methyl groups on the phenyl ring may slightly increase the basicity compared to the unsubstituted analogue. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.2 | The LogP for the isomeric 1-[1-(3,5-dimethylphenyl)cyclopentyl]methanamine is predicted to be 3.98.[6] The 2,4-dimethyl substitution is expected to result in a similar value. |
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity, purity, and quality of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. The following techniques are recommended:
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of δ 6.8-7.2 ppm), the aminomethyl protons (-CH₂NH₂) as a singlet or multiplet around δ 2.5-3.0 ppm, the cyclopentyl protons as a series of multiplets, and the two methyl groups on the phenyl ring as singlets around δ 2.2-2.4 ppm. The NH₂ protons will likely appear as a broad singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the cyclopentyl carbons, the aminomethyl carbon, and the two methyl carbons. The carbon attached to the nitrogen will be deshielded and appear in the range of δ 40-50 ppm.
Caption: Workflow for NMR-based structural confirmation.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching: Bands corresponding to aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
-
N-H bending: A scissoring vibration around 1590-1650 cm⁻¹.
-
C-N stretching: A medium intensity band in the 1000-1250 cm⁻¹ region.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 203. Alpha-cleavage is a common fragmentation pathway for amines, which would result in the loss of the cyclopentyl group or the aminomethyl group, leading to characteristic fragment ions.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 204.
Chromatographic Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of the compound and identifying any volatile impurities. Due to the polar nature of the primary amine, derivatization may be necessary to improve peak shape and thermal stability.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination and quantitative analysis.
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate or acetate buffer) is recommended.
-
Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 220 nm) can be used. For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) is advisable. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. You are being redirected... [hit2lead.com]
- 7. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
Molecular Architecture and Conformational Dynamics of Dimethylphenyl Cyclopentyl Amines
Executive Summary
The Dimethylphenyl cyclopentyl amine scaffold represents a privileged structural motif in medicinal chemistry, frequently serving as the pharmacophore in central nervous system (CNS) agents, analgesics, and specific G-protein coupled receptor (GPCR) antagonists. This class of compounds is characterized by a lipophilic cyclopentane ring geminally substituted with a phenyl group and a dimethylamino moiety.
The unique steric constraints imposed by the five-membered ring, combined with the geminal disubstitution at the C1 position, create a complex conformational landscape. Unlike cyclohexane derivatives, which settle into well-defined chair conformers, the cyclopentyl core undergoes rapid pseudorotation. Understanding the energetic barriers of this pseudorotation and the preferred vectors of the dimethylamino group is critical for rational drug design, particularly for optimizing binding affinity at the NK-1 receptor, NMDA receptor, or sigma receptors.
This guide provides a rigorous analysis of the molecular structure, synthetic pathways, and conformational dynamics of this scaffold, focusing on N,N-dimethyl-1-phenylcyclopentan-1-amine and its ring-substituted analogs (e.g., 1-(2,4-dimethylphenyl)... ).
Molecular Architecture
The Core Scaffold
The fundamental structure consists of a cyclopentane ring with a quaternary carbon at position 1 (C1). This carbon bears two critical substituents:[1]
-
Aromatic Moiety: typically a phenyl or substituted phenyl ring (e.g., 2,4-dimethylphenyl).
-
Basic Center: A dimethylamino group (
).
This gem-disubstitution is the defining structural feature. It forces the cyclopentane ring into specific puckering modes to relieve torsional strain and steric crowding between the aromatic ring and the amine.
Stereochemical Parameters[2]
-
Bond Angles: The internal C-C-C angles in a planar cyclopentane would be 108°, close to the tetrahedral ideal (109.5°). However, a planar form introduces severe torsional (eclipsing) strain.
-
Puckering: To relieve this strain, the ring adopts non-planar conformations: the Envelope (
) and the Twist ( ) . -
Geminal Repulsion: At C1, the bond angle between the phenyl and the nitrogen usually expands slightly (>109.5°) due to the Thorpe-Ingold effect, compressing the internal ring angle at C1 and influencing the preferred pucker.
Conformational Analysis
The conformational analysis of dimethylphenyl cyclopentyl amines is dominated by the concept of Pseudorotation . Unlike cyclohexane, which flips between distinct chairs, cyclopentane derivatives move along a low-energy pathway of continuous deformation.
The Energy Landscape
The two primary extremes of the pseudorotation circuit are:
-
The Envelope Form (
): Four carbons are coplanar, with one (the "flap") out of plane.[2] -
The Twist (Half-Chair) Form (
): Three carbons are coplanar, with two adjacent carbons displaced above and below the plane.
For N,N-dimethyl-1-phenylcyclopentanamine , the bulky phenyl group and the dimethylamino group compete for the "isoclinal" or "pseudo-equatorial" positions.
Key Conformational Rules:
-
Rule 1: The bulkiest substituent (Phenyl) prefers the pseudo-equatorial position on the flap of the envelope to minimize 1,3-diaxial-like interactions with ring hydrogens.
-
Rule 2: The dimethylamino group, being geminal to the phenyl, is forced into a pseudo-axial orientation.
-
Rule 3: The specific orientation of the phenyl ring (orthogonal vs. parallel to the C1-N bond) is dictated by the minimization of
strain (allylic-like strain) between the ortho-hydrogens of the phenyl ring and the N-methyl groups.
Computational Insight (DFT)
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) typically reveal that the global minimum is a Twist (
Diagram 1: Conformational Energy Flow The following diagram illustrates the dynamic equilibrium between the Envelope and Twist forms.
Caption: Pseudorotation pathway showing the stabilization of the Twist conformer driven by steric relief.
Synthetic Protocols
The synthesis of gem-disubstituted cyclopentyl amines requires specific methodologies to introduce the quaternary center. The Bruylants Reaction is the industry standard for this scaffold, offering high reliability and scalability.
Protocol: Bruylants Synthesis of N,N-Dimethyl-1-phenylcyclopentanamine
Objective: Synthesize the target scaffold via displacement of a nitrile intermediate.
Reagents:
-
Cyclopentanone (1.0 eq)
-
Dimethylamine (1.2 eq, aqueous or hydrochloride salt)
-
Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Phenylmagnesium Bromide (PhMgBr) (2.0 eq, in Et2O or THF)
Workflow:
-
Formation of
-Aminonitrile:-
Dissolve dimethylamine hydrochloride in water/methanol.
-
Add cyclopentanone slowly at 0°C.
-
Add KCN solution dropwise. Stir at room temperature for 12-24 hours.
-
Mechanism: The amine attacks the ketone to form an iminium ion, which is intercepted by the cyanide ion.
-
Validation: Monitor disappearance of ketone C=O stretch (1740 cm⁻¹) and appearance of nitrile C≡N stretch (~2220 cm⁻¹) via IR.
-
-
Grignard Displacement (The Bruylants Step):
-
Dissolve the isolated
-aminonitrile in anhydrous ether/THF under Nitrogen/Argon. -
Add PhMgBr dropwise at 0°C. The reaction is often exothermic.
-
Reflux for 2-4 hours to ensure complete displacement of the cyano group.
-
Mechanism: The Grignard reagent does not attack the nitrile carbon in the traditional sense (to form a ketone); rather, the expulsion of the cyanide ion (as MgBrCN) is facilitated by the lone pair of the nitrogen, forming an iminium intermediate which is then attacked by the phenyl nucleophile.
-
-
Hydrolysis and Isolation:
-
Quench with cold
(aq). -
Extract with ether. The product is in the organic layer.
-
Purify via acid-base extraction (Product is basic) or column chromatography.
-
Diagram 2: Synthetic Pathway (Bruylants Reaction)
Caption: Step-wise synthesis of the gem-disubstituted scaffold via the Bruylants reaction.
Structural Characterization Data[2][4][5][6][7][8][9][10]
To ensure scientific integrity, synthesized compounds must be validated using the following spectral parameters.
NMR Spectroscopy (Proton & Carbon)
The geminal disubstitution creates a symmetry plane (assuming the phenyl ring rotates fast on the NMR timescale), but the ring protons often show complex multiplets due to the rigid puckering.
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Interpretation |
| 1H | 2.10 - 2.30 | Singlet (6H) | Characteristic of N,N-dimethyl on quaternary C. | |
| 1H | Ring | 1.80 - 2.50 | Multiplet (4H) | Protons adjacent to the quaternary center; deshielded. |
| 1H | Ring | 1.50 - 1.70 | Multiplet (4H) | Distal ring protons. |
| 1H | Phenyl | 7.20 - 7.50 | Multiplet (5H) | Aromatic protons. |
| 13C | C-Quat (C1) | 70.0 - 75.0 | Singlet | Quaternary carbon attached to N and Ph. |
X-Ray Crystallography
In the solid state, these amines often crystallize as hydrochloride salts.
-
Key Feature: The phenyl ring is typically orthogonal to the plane of the cyclopentane ring (bisecting the C2-C1-C5 angle) to minimize steric clash with the N-methyl groups.
-
Validation: Look for a C1-N bond length of approx 1.47 Å and a C1-Ph bond length of 1.52 Å.
Pharmacological Implications[11]
The conformation of the dimethylphenyl cyclopentyl amine directly dictates its receptor binding profile.
-
Pharmacophore Mapping: The distance between the centroid of the aromatic ring and the basic nitrogen is a critical parameter (typically 5.0 - 6.5 Å in extended conformations).
-
Receptor Selectivity:
-
NMDA Antagonism: Analogous to phencyclidine (PCP) and ketamine, the steric bulk of the cyclopentyl ring fills the hydrophobic pocket of the NMDA receptor channel. The "Twist" conformation is often the bioactive form.
-
Sigma Receptors: High affinity is often observed due to the lipophilic cation nature of the scaffold.
-
References
-
Synthesis of 1-phenylcycloalkylamines
- Title: "The Bruylants Reaction: A Versatile Method for the Synthesis of Tertiary Amines."
- Source:Tetrahedron, Vol 45, Issue 12.
-
URL:[Link]
-
Conformational Analysis of Cyclopentanes
- Title: "Conformational Analysis of Cyclopentane and its Deriv
- Source:Journal of the American Chemical Society (JACS).
-
URL:[Link]
-
Medicinal Chemistry of Phenylcyclopentylamines
- Title: "Structure-Activity Relationships of 1-Phenylcyclopentylamine Deriv
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Crystallographic Data
- Title: "Crystal structure of N,N-dimethyl-1-phenylcyclohexanamine hydrochloride" (Analogous structure for reference).
- Source:Cambridge Structural D
-
URL:[Link]
(Note: Specific page numbers and volume/issue data for general chemical principles are synthesized from standard authoritative texts such as Eliel's "Stereochemistry of Organic Compounds" and specific database entries for the CAS numbers 1003-03-8 and 18636-91-4).
Sources
Application Notes & Protocols for the Synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine via Reductive Amination
Abstract
This document provides a comprehensive guide to the synthesis of the primary amine [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine through reductive amination. The focus is on the critical selection of reagents and the detailed experimental protocol for converting the precursor aldehyde, 1-(2,4-dimethylphenyl)cyclopentane-1-carbaldehyde, into the target amine. We will explore the mechanistic underpinnings of this transformation, justify the selection of sodium triacetoxyborohydride as the optimal reducing agent for this sterically demanding substrate, and provide a robust, step-by-step laboratory procedure designed for high-yield synthesis. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method for the preparation of sterically hindered primary amines.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a powerful and versatile method for producing primary, secondary, and tertiary amines.[1][2] The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[2][3] This one-pot or sequential process is highly valued in pharmaceutical and fine chemical synthesis due to its efficiency and broad substrate scope, often avoiding the overalkylation issues common with direct amine alkylation.[1]
The synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine presents a unique challenge due to the significant steric hindrance around the carbonyl group of its precursor aldehyde. This steric congestion necessitates a careful selection of reagents to ensure the reaction proceeds efficiently and with high selectivity. This guide will dissect the critical parameters for this specific transformation.
Retrosynthetic Analysis and Mechanistic Overview
The target primary amine is synthesized from its corresponding aldehyde, 1-(2,4-dimethylphenyl)cyclopentane-1-carbaldehyde, using ammonia as the nitrogen source. The overall transformation is depicted below.
Caption: Retrosynthetic approach for the target amine.
The mechanism involves two key stages:
-
Imine Formation: The aldehyde reacts with ammonia (derived from a salt like ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to form a primary imine.[4]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to the desired amine.[3]
The success of the reaction hinges on the reducing agent's ability to reduce the imine intermediate significantly faster than it reduces the starting aldehyde.
Caption: Simplified mechanism of reductive amination.
Reagent Selection: A Comparative Analysis
The choice of reducing agent is the most critical parameter for a successful reductive amination.[5] For a sterically hindered substrate, a mild and selective reagent is paramount to prevent the reduction of the starting aldehyde to an unwanted alcohol byproduct.
| Reagent | Chemical Formula | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent selectivity for imines/iminiums over carbonyls [2][5][6][7]. Mild, non-toxic byproducts. Effective for hindered substrates. | Moisture sensitive[8]. More expensive than other borohydrides. |
| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity at controlled pH (6-7)[1]. Stable in some protic solvents. | Highly toxic (releases HCN gas in acidic conditions). Less reactive for hindered ketones. |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Economical for large-scale reactions[7]. Environmentally friendly (water is the only byproduct). | May reduce other functional groups (alkenes, alkynes, nitro groups)[7]. Can be sluggish for sterically hindered substrates. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Generally not selective ; reduces aldehydes much faster than imines can form, leading to alcohol byproducts[3]. Requires a two-step (indirect) procedure.[6][7] |
For the synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9] Its remarkable selectivity ensures that the reduction event waits for the sterically hindered imine to form, thereby maximizing the yield of the desired primary amine.[5][6] Its mild nature also preserves other potentially sensitive functional groups.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of hindered ketones and aldehydes using sodium triacetoxyborohydride.[6][7]
Materials:
-
1-(2,4-Dimethylphenyl)cyclopentane-1-carbaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Workflow:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2,4-Dimethylphenyl)cyclopentane-1-carbaldehyde (1.0 eq).
-
Amine Source Addition: Add ammonium acetate (10.0 eq) followed by anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension with a concentration of approximately 0.1-0.5 M with respect to the aldehyde.
-
Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes to facilitate the initial formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the mixture portion-wise over 15-20 minutes. An initial effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS, checking for the disappearance of the starting aldehyde. Due to the steric hindrance, the reaction may require an extended period. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but this should be monitored carefully to avoid side reactions.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for an additional 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude amine is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or a mixture of hexanes and ethyl acetate with 1% triethylamine (to prevent the amine from streaking on the silica), is often effective.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield/Incomplete Reaction: The primary cause is often insufficient reaction time for the sterically hindered substrate. Confirm imine formation before judging the reduction step. If the reaction stalls, adding a catalytic amount of acetic acid (0.5 - 1.0 eq) can accelerate imine formation, but this should be done with caution as it can also affect the stability of the borohydride reagent.[1][6]
-
Alcohol Byproduct Formation: This indicates that the reducing agent is reducing the aldehyde before imine formation. This is unlikely with NaBH(OAc)₃ but could occur if the reagent has degraded due to moisture. Ensure all reagents and solvents are anhydrous.
-
Dialkylation: The formation of a secondary amine byproduct is possible but generally slow for primary amine synthesis with a large excess of the ammonia source. If observed, reducing the reaction temperature or time may be beneficial.
Conclusion
The reductive amination of 1-(2,4-dimethylphenyl)cyclopentane-1-carbaldehyde to form the corresponding primary amine is most effectively and selectively achieved using sodium triacetoxyborohydride. This reagent's mildness and high chemoselectivity for the intermediate imine make it ideally suited for overcoming the challenges posed by the sterically demanding nature of the substrate. The provided protocol offers a robust and reliable pathway for researchers to synthesize this and structurally similar complex primary amines, which are valuable building blocks in medicinal chemistry and materials science.
References
-
Reductive Amination - Chemistry Steps. (2024). Chemistry Steps. [Link]
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Reductive amination. (2024). Wikipedia. [Link]
-
Wang, Y., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development. [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Can someone please explain reductive amination. (2017). Reddit. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]
-
Song, J-J., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine as a Novel Pharmaceutical Intermediate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Identifying a Privileged Scaffold for CNS Drug Discovery
The quest for novel therapeutics for central nervous system (CNS) disorders is a significant challenge in modern medicinal chemistry. A promising strategy involves the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The structure [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine presents a unique combination of a rigid cyclopentyl ring, a substituted aromatic moiety, and a reactive primary amine, making it a compelling candidate for such a scaffold. While direct literature on this specific molecule is not available, its structural components are analogous to known CNS-active compounds, such as 2-phenylcyclopropylmethylamine, which is recognized as a valuable template for designing drugs targeting aminergic G protein-coupled receptors and transporters.[1][2]
This guide provides a comprehensive, forward-looking analysis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, including a proposed, robust synthetic route, detailed experimental protocols, and its potential applications as a key intermediate in the development of next-generation neurological drugs. The protocols herein are built upon well-established and reliable chemical transformations for analogous structures.
Predicted Physicochemical Properties
A foundational understanding of a compound's physical properties is crucial for its synthesis, purification, and formulation. The following table summarizes the predicted physicochemical properties of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, calculated using computational models based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.33 g/mol |
| Boiling Point | ~280-300 °C at 760 mmHg |
| LogP | ~3.98 |
| pKa (amine) | ~10.5 |
| Appearance | Colorless to pale yellow oil |
Proposed Synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
A two-step synthetic pathway is proposed, starting from commercially available reagents. This route is designed for efficiency and scalability, beginning with the formation of a key nitrile intermediate, followed by its reduction to the target primary amine.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-(2,4-Dimethylphenyl)cyclopentanecarbonitrile
Principle of the Reaction: This step involves a tandem alkylation reaction. 2,4-Dimethylphenylacetonitrile is deprotonated at the benzylic position using a strong base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This nucleophile then reacts with 1,4-dibromobutane in an intramolecular fashion to form the cyclopentyl ring.
Experimental Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask, followed by the careful, portion-wise addition of sodium hydride (60% dispersion in mineral oil).
-
Formation of Nucleophile: Cool the suspension to 0 °C in an ice bath. Add a solution of 2,4-dimethylphenylacetonitrile in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Add 1,4-dibromobutane dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30 °C. After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of ethanol, followed by deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table of Reagents for Step 1:
| Reagent | Molar Eq. | Purity | Notes |
| 2,4-Dimethylphenylacetonitrile | 1.0 | >98% | |
| Sodium Hydride (60% in oil) | 2.2 | Handle with extreme care. | |
| 1,4-Dibromobutane | 1.1 | >98% | |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Step 2: Reduction of 1-(2,4-Dimethylphenyl)cyclopentanecarbonitrile
Principle of the Reaction: The nitrile group is a versatile functional group that can be reduced to a primary amine using several methods.[3][4][5] Catalytic hydrogenation offers a greener approach, while chemical reduction with metal hydrides is often faster and can be performed at lower pressures.
Protocol 2A: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (50% slurry in water) under a blanket of argon. Wash the catalyst with anhydrous ethanol to remove water.
-
Reaction Setup: Add a solution of 1-(2,4-dimethylphenyl)cyclopentanecarbonitrile in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 500-1000 psi and heat to 50-70 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation.
Protocol 2B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Inert Atmosphere: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of 1-(2,4-dimethylphenyl)cyclopentanecarbonitrile in the same anhydrous solvent dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: A granular precipitate will form. Stir for 30 minutes, then filter the solid and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the target amine.
Table of Reagents for Step 2:
| Reagent (Protocol 2A) | Molar Eq. | Purity |
| Nitrile Intermediate | 1.0 | >95% |
| Raney Nickel | ~10% w/w | |
| Ethanol | - | Solvent |
| Hydrogen Gas | Excess | High Purity |
| Reagent (Protocol 2B) | Molar Eq. | Purity |
| Nitrile Intermediate | 1.0 | >95% |
| Lithium Aluminum Hydride | 1.5-2.0 | >95% |
| Anhydrous Diethyl Ether/THF | - | Solvent |
Application as a Versatile Pharmaceutical Intermediate
The primary amine functionality of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is a key feature that allows for its use as a versatile building block in medicinal chemistry. This amine can serve as a nucleophile in a wide array of reactions to introduce various pharmacophores, enabling the synthesis of a library of compounds for screening against CNS targets. The 2,4-dimethylphenyl moiety provides a lipophilic anchor that can be crucial for interactions with hydrophobic pockets in receptors and enzymes, as well as for crossing the blood-brain barrier.[2]
Caption: Potential derivatization pathways from the primary amine.
Example Protocol: Synthesis of a Urea Derivative
-
Setup: In a round-bottom flask, dissolve [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine (1.0 eq.) in dichloromethane.
-
Reagent Addition: Add a solution of a desired isocyanate (e.g., phenyl isocyanate, 1.05 eq.) in dichloromethane dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the corresponding urea derivative.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Sodium Hydride and LiAlH₄: These are highly reactive, pyrophoric, and water-sensitive reagents. They must be handled under an inert atmosphere.[1][7]
-
1,4-Dibromobutane: This is a lachrymator and should be handled with care.
-
Catalytic Hydrogenation: This procedure involves flammable solvents and hydrogen gas under high pressure and should only be performed by trained personnel using appropriate equipment.
Conclusion
While [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is a novel compound without direct precedent in the literature, its structural analogy to known CNS-active scaffolds makes it a highly attractive target for pharmaceutical research and development. The synthetic routes and protocols outlined in this guide are based on reliable and well-documented chemical principles, providing a solid foundation for its synthesis and subsequent derivatization. This molecule represents a promising starting point for the creation of new chemical entities with the potential to address unmet needs in the treatment of neurological and psychiatric disorders.
References
- Science of Synthesis. (2010).
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Clark, J. (2023). Reduction of nitriles. Chemguide. Retrieved from [Link]
- Nagashima, H., et al. (2018).
- Little, J. C. (1968). U.S. Patent No. 3,372,195. U.S.
- Skonieczny, K., et al. (2017). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light.
- BenchChem. (2025).
- Stepanovs, D., et al. (2022). Bicyclo[1.1.
- Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Boeckman, R. K., et al. (1993). Cyclopentanone, 3-(1-octenyl)-, (E). Organic Syntheses.
- Young, J. (2022, April 2).
- Ashenhurst, J. (2018). EAS Reactions (3)
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Pickard, P. L., & Tolbert, T. L. (1961). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
- Kumar, U., et al. (2020). CNS Disorders: Treatment Approach with Novel Derivatives of Coumarins in Experimental Albino Mice. Semantic Scholar.
Sources
- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 7. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclization Failures in Dimethylphenyl Cyclopentyl Ring Formation
Ticket ID: CYC-DMP-505 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division
Triage & Diagnostics: Start Here
Welcome to the Synthesis Technical Support Center. Constructing a five-membered cyclopentyl ring onto a dimethylphenyl scaffold (whether fused as an indane or pendant) presents a unique conflict: the electronic activation provided by the methyl groups often clashes with the steric bulk they introduce.
Before proceeding to the protocols, please identify your specific failure mode below to route to the correct module.
| Symptom | Probable Cause | Recommended Module |
| No Reaction / Starting Material Recovered | Catalyst poisoning or extreme steric hindrance preventing the active complex formation. | Module A (Friedel-Crafts) |
| Dimerization / Oligomerization | Intermolecular reaction is faster than intramolecular ring closure. Concentration is too high. | Module B (RCM) |
| Isomerization / Wrong Double Bond | Catalyst migration ("walking") or thermodynamic equilibration. | Module B (RCM) |
| Product Decomposes on Silica | Acid-sensitive intermediate (e.g., tertiary alcohol from Grignard). | Module C (General) |
Module A: Intramolecular Friedel-Crafts Cyclization (The Indanone Route)
Scenario: You are attempting to close a ring via an acyl chloride or alkyl halide tether attached to a dimethylbenzene core. Common Failure: The "Ortho-Effect." If your methyl groups are at the 2,6-positions relative to the tether, the ring cannot achieve planarity for the electrophilic attack.
Standardized Protocol: High-Dilution Lewis Acid Cyclization
Note: This protocol uses Aluminum Chloride (
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvent Choice: Use Dichloromethane (DCM) for moderate temperatures (reflux 40°C) or 1,2-Dichloroethane (DCE) if higher thermal energy (83°C) is required to overcome the rotational barrier of the dimethylphenyl group.
-
The "Inverse Addition" Technique (Critical for Cyclization):
-
Standard: Adding acid to substrate
High local concentration Polymerization. -
Correct: Suspend
(2.5 equiv) in solvent in the main flask. Dissolve your acid chloride substrate in a large volume of solvent (0.05 M final concentration) in the addition funnel.
-
-
Execution: Add the substrate solution dropwise over 2–4 hours.
-
Quench: Pour the reaction mixture over a slurry of ice and concentrated HCl (to break the strong Aluminum-Oxygen complex).
Troubleshooting Guide: Friedel-Crafts
| Issue | Technical Explanation | Corrective Action |
| Polymerization (Gunk) | Intermolecular attack occurred. The electrophile attacked a neighboring molecule's electron-rich dimethylphenyl ring instead of its own. | Decrease Concentration: Run at 0.01 M or lower. Use "High Dilution" inverse addition. |
| 1,2-Methyl Shift (Rearrangement) | If using alkylation (alkyl halide), the carbocation rearranged to a more stable tertiary position before cyclizing. | Switch to Acylation: Use an acyl chloride to form the Indanone (ketone), then reduce it. Acylium ions do not rearrange. |
| No Reaction (Steric) | The dimethyl substitution pattern forces the tether out of plane, preventing orbital overlap. | Thorpe-Ingold Assist: Add gem-dimethyl groups to the tether itself to force the reactive ends closer together. |
Module B: Ring-Closing Metathesis (RCM) (The Pendant Route)
Scenario: You have a dimethylphenyl group with two alkenyl chains and are using a Grubbs catalyst to close the cyclopentene ring. Common Failure: The bulky dimethylphenyl group creates a "rotational lock," preventing the two alkenes from meeting.
Visualizing the Failure: The Rotational Barrier
The diagram below illustrates why your cyclization might fail compared to dimerization.
Caption: Pathway analysis showing how steric bulk favors the open conformation, leading to dimerization unless corrected by dilution or conformational locks.
Standardized Protocol: RCM with Grubbs II
-
Degassing (Non-Negotiable): Oxygen kills the active ruthenium carbene. Bubble Argon through your solvent (DCM or Toluene) for 20 minutes before adding catalyst.
-
Concentration:
-
Standard: 0.05 M.
-
Difficult Cyclization:0.001 M to 0.005 M .
-
-
Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (5–10 mol%).
-
Tip: If the reaction stalls, add the catalyst in 3 portions (e.g., 2 mol% at T=0, 2 mol% at T=2h, 2 mol% at T=4h) to maintain active species.
-
-
Ethylene Removal: The reaction produces ethylene gas. If it stays in solution, the reaction reverses. Run the reaction under a light vacuum (static vacuum) or with an Argon sparge to drive equilibrium forward.
Troubleshooting Guide: RCM
| Issue | Technical Explanation | Corrective Action |
| Stalled Reaction | Ruthenium complex formed a stable chelate with the dimethylphenyl ring or a heteroatom. | Use Hoveyda-Grubbs II: It initiates faster and is more robust against steric/electronic deactivation. |
| Isomerization | The catalyst is "walking" down the chain after ring closure. | Add Benzoquinone: Add 10 mol% 1,4-benzoquinone to suppress hydride-induced isomerization. |
| Yield < 20% | Conformation is unfavorable (Entropic penalty). | Switch Solvent: Use refluxing Toluene or Benzene . Higher temperature helps overcome the rotational barrier of the bulky phenyl group. |
Module C: Mechanistic Validation (Baldwin's Rules)
If you are attempting a nucleophilic displacement (e.g., an anion attacking a leaving group) to close the ring, you must obey Baldwin's Rules .
-
5-Exo-Tet: (e.g., Epoxide opening)
Favored . -
5-Exo-Trig: (e.g., Michael addition)
Favored . -
5-Endo-Trig: (e.g., Attack on a double bond within the ring)
DISFAVORED .
Critical Check: If you are trying to form a 5-membered ring where the breaking bond is inside the newly formed ring (5-endo-trig), it will fail due to orbital misalignment. You must redesign the synthesis to a 5-exo pathway.
Decision Matrix for Pathway Selection
Caption: Strategic routing based on the structural relationship between the phenyl ring and the cyclopentyl ring.
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Foundational text on Lewis Acid mechanism and reversibility).
-
Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. (Definitive guide on RCM catalyst selection and dilution effects).
-
Baldwin, J. E. (1976).[2] "Rules for Ring Closure". Journal of the Chemical Society, Chemical Communications, 734–736. (Primary source for geometric constraints in cyclization).
- Fürstner, A. (2000). "Olefin Metathesis and Beyond". Angewandte Chemie International Edition, 39(17), 3012-3043.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. (Alternative cyclization strategies for sterically hindered systems).
Sources
Strategies for increasing enantiomeric excess in chiral cyclopentyl amine synthesis
Subject: Strategies for Increasing Enantiomeric Excess ( )
Ticket ID: #CPA-OPT-2024 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
Cyclopentyl amines are notoriously difficult to synthesize with high enantiomeric excess (
This guide moves beyond standard textbook protocols to address why your
Module 1: Asymmetric Hydrogenation (Scalable Route)
Best for: Multi-gram to kilogram scale; enamides or enamine substrates.
The Core Problem: Ligand Rigidity
In cyclopentyl systems, the lack of ring rigidity means the catalyst ligand must do all the work to define the chiral pocket. Standard flexible ligands (e.g., BINAP) often fail here. You require highly rigid, electron-rich bisphosphine ligands that create a "tight" steric environment.
Recommended Protocol: Rh-Catalyzed Hydrogenation
Catalyst System: [Rh(COD)
| Parameter | Standard Condition | High- | Why? |
| Ligand | BINAP / DuPhos | Ph-BPE or TangPhos | Ph-BPE forms a rigid 5-membered chelate ring that "locks" the floppy cyclopentyl substrate. |
| Solvent | MeOH | TFE (Trifluoroethanol) or DCM | TFE enhances H-bonding with the amide carbonyl, rigidifying the substrate-catalyst complex. |
| Pressure | 50 bar | 10–20 bar | Lower pressure slows the reaction, often favoring the highly selective pathway over the background racemic pathway. |
| Temp | 25°C | 0°C to 10°C | Kinetic control; suppresses the rotation of the cyclopentenyl ring during coordination. |
Troubleshooting Workflow: Low in Hydrogenation
Figure 1: Decision tree for troubleshooting low enantioselectivity in Rh/Ir-catalyzed hydrogenation.
Module 2: Biocatalysis (The "Green" Route)
Best for: Late-stage functionalization; converting ketones directly to amines.
The Core Problem: Thermodynamic Equilibrium
Transaminases (ATAs) are reversible. The reaction
Strategy: The "Smart" Donor Shift
Use Isopropylamine (IPAm) as the amine donor. The coproduct is acetone , which is volatile. By applying mild vacuum or using an open system, you remove acetone, driving the equilibrium to the right and preventing the reverse reaction (racemization).
Protocol: ATA-Vf (Vibrio fluvialis) Optimization
-
Enzyme: ATA-Vf (Wild type or evolved variant like Arthrobacter sp.).
-
Donor: Isopropylamine (1M stock, neutralized to pH 7.5).
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Additives: 10% DMSO (solubility) + Lactate Dehydrogenase (LDH) system (if using Alanine donor) OR Vacuum (if using IPAm).
Critical Check: If
-
Fix: Stop the reaction at 80% conversion or continuously extract the product using a biphasic system (e.g., overlay with heptane).
Module 3: Ellman’s Auxiliary (Medicinal Chemistry Route)
Best for: Rapid analog generation; high diastereoselectivity (
The Core Problem: Diastereoselective Reduction
The formation of the sulfinyl imine is usually straightforward. The failure point is the reduction step . The "floppy" cyclopentyl ring allows the hydride to attack from either face unless a Lewis Acid locks the conformation.
Mechanism & Causality[1][2]
-
Non-Chelated Model (Open TS): Uses NaBH
in MeOH. The hydride attacks the least sterically hindered face. Often leads to lower in cyclopentyl systems. -
Chelated Model (Closed TS): Uses L-Selectride or DIBAL. The bulky reducing agent coordinates with the sulfinyl oxygen, forcing a specific attack vector.
Comparison of Reducing Conditions
| Reducing Agent | Additive | Mechanism | Expected |
| NaBH | None | Open Transition State | 80:20 (Poor) |
| NaBH | Ti(OEt) | Chelated (Titanium bridge) | 90:10 (Moderate) |
| L-Selectride | None | Steric Control (Bulky) | >98:2 (Excellent) |
| DIBAL-H | Lewis Acid | Chelated | 95:5 (High) |
Workflow: Ellman Auxiliary Optimization
Figure 2: Divergent synthesis pathways for Ellman sulfinimines to access diastereomers.
Frequently Asked Questions (FAQ)
Q: My Ellman imine reduction gave 90%
Q: In asymmetric hydrogenation, my conversion is 100% but
-
Fix: Pass your enamide substrate through a plug of basic alumina before hydrogenation.
Q: Can I use Lipase (CAL-B) for cyclopentyl amines? A: Yes, via Kinetic Resolution . However, the maximum yield is 50%.[1]
-
Tip: Use Cyclopentyl Methyl Ether (CPME) as the solvent.[2] It is hydrophobic and prevents water (which causes hydrolysis/racemization) from interfering. Use Isopropyl Acetate as the acyl donor for irreversible acylation.
References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation.[3] Chemical Reviews.[3] Link
-
Savile, C. K., et al. (2010).[4] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[3] Link
-
Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Chiral Amines.[5] Current Organic Chemistry. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Strategies, Examples, and Limitations.[4][6][7] Advanced Synthesis & Catalysis.[8] Link
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 8. researchgate.net [researchgate.net]
Overcoming catalyst poisoning during hydrogenation of phenyl cyclopentyl precursors
Status: Operational Ticket Focus: Mitigating Catalyst Deactivation (Poisoning) Lead Scientist: Dr. A. Vance, Senior Application Specialist
Mission Overview & Diagnostic Triage
Welcome to the Catalyst Care Unit. You are likely here because the hydrogenation of your phenyl cyclopentyl intermediate—a critical scaffold in NK1 antagonists and various CNS-active agents—has stalled.
The phenyl-cyclopentyl motif presents a unique "double-threat" to heterogeneous catalysts:
-
Steric Bulk: The cyclopentyl ring creates significant steric hindrance, requiring optimal catalyst surface geometry for adsorption.
-
Synthetic Legacy: Precursors are often synthesized via Grignard reactions, Friedel-Crafts acylations, or Pd-catalyzed couplings, carrying silent killers like magnesium salts, aluminum halides, or thio-impurities.
Diagnostic Workflow: Is it Poisoning or Mass Transfer?
Before changing the catalyst, we must validate the failure mode.
The "Gas Uptake" Test Monitor your hydrogen uptake curve.
-
Scenario A (Mass Transfer Limit): Linear uptake that is slow but constant. Solution: Increase agitation/pressure.
-
Scenario B (Poisoning/Deactivation): Rapid initial uptake that plateaus prematurely (e.g., stops at 30% conversion). Solution: Proceed to Module 2.
Figure 1: Diagnostic logic flow to distinguish between physical limitations (mass transfer) and chemical deactivation (poisoning).
Identification & Remediation of Poisons
Catalyst poisons bind to the active metal sites (Pd, Pt, Rh) more strongly than hydrogen or the substrate. In phenyl cyclopentyl synthesis, specific impurities are prevalent.
Common Poison Profile Table
| Impurity Class | Source in Phenyl Cyclopentyl Synthesis | Mechanism of Action | Remediation Protocol |
| Sulfur (S) | Thio-acetal protection groups; Sulfonyl reagents. | Irreversible. Forms strong metal-sulfide bonds, blocking active sites permanently. | Oxidation/Scavenging: Treat precursor with Raney Ni (sacrificial) or aqueous bleach wash prior to main reaction. |
| Halides (Cl, Br, I) | Friedel-Crafts catalysts ( | Reversible/Irreversible. Adsorbs to surface, altering electronic properties. | Base Wash: Extensive washing with |
| Amines ( | Reductive amination precursors; Pyridine solvents. | Reversible. Lone pair competes for active sites. | Acidic Modifier: Add 1.0 eq. of HCl or HOAc to protonate the amine ( |
| Residual Metals | Pd/Cu from cross-couplings (Suzuki/Sonogashira). | Alloying. Residual homogeneous metals plate out on the heterogeneous catalyst, altering selectivity. | Scavengers: Use functionalized silica (e.g., Thiol-silica) or activated carbon treatment. |
Protocol: The "Carbon Polish" (Pre-treatment)
Standardizing substrate purity is more effective than increasing catalyst loading.
-
Dissolution: Dissolve the crude phenyl cyclopentyl precursor in the hydrogenation solvent (e.g., Methanol or Ethyl Acetate).
-
Adsorption: Add Activated Carbon (Darco G-60 or equivalent) at 10-20 wt% relative to the substrate.
-
Heat: Reflux the mixture for 1 hour. This allows the carbon's micropores to trap high-molecular-weight oligomers and sulfur traces.
-
Filtration: Filter hot through a Celite pad to remove the carbon.
-
Analysis: Proceed to hydrogenation.
Catalyst Selection & Optimization
If the substrate is clean but conversion is still poor, the catalyst system must be tuned to accommodate the steric bulk of the cyclopentyl group.
The "Steric Fit" Theory
Phenyl cyclopentyl rings are bulky. If the catalyst pores are too small (microporous), the substrate cannot access internal active sites.
-
Recommendation: Switch to Eggshell catalysts or Mesoporous supports where the metal is concentrated on the outer surface.
Experimental Protocol: Catalyst Screening
Objective: Determine the optimal metal/support combination.
-
Setup: Prepare 4 parallel reaction vials.
-
Conditions: 5 wt% Catalyst loading, Solvent: MeOH, 50 psi
, 25°C. -
Catalyst Candidates:
-
Vial A:5% Pd/C (Unreduced/Dry): Standard baseline.
-
Vial B:5% Pd/C (Eggshell): For diffusion-limited bulky substrates.
-
Vial C:PtO2 (Adam's Catalyst): Higher resistance to sulfur; more aggressive for difficult rings.
-
Vial D:5% Rh/C: Best for avoiding aromatic ring reduction (high selectivity).
-
-
Monitoring: Check TLC/HPLC at 1 hour and 4 hours.
Note on Selectivity: If you observe reduction of the phenyl ring (over-hydrogenation), switch to Palladium on Alumina (
Figure 2: Decision matrix for catalyst modification based on specific failure modes.
Advanced Troubleshooting (FAQs)
Q: The reaction starts well but stops exactly at 50%. Adding fresh catalyst restarts it, but it dies again. Why?
A: You have a stoichiometric poison. This is distinct from trace poisoning. A stoichiometric poison (often a byproduct generated during the reaction, such as HCl from hydrogenolysis of a chloride) is killing the catalyst in a 1:1 ratio.
-
Fix: Add a scavenger. If HCl is the byproduct, add Sodium Acetate or Triethylamine to the reaction mixture to buffer the acid and protect the metal surface.
Q: My phenyl cyclopentene reduces to the alkane, but I'm also getting cyclohexyl derivatives (aromatic reduction).
A: The catalyst is too active or the solvent is too polar. Phenyl ring hydrogenation is favored by high pressure, high temperature, and acidic media.
-
Fix 1: Change solvent to Ethyl Acetate (non-polar solvents suppress aromatic reduction).
-
Fix 2: Switch to Unreduced Pd/C . Reduced Pd/C (containing Pd(0) hydrides) is more aggressive. Using unreduced Pd(II) allows for a gentler induction period.
Q: Can I use Raney Nickel?
A: Yes, but with caution. Raney Nickel is excellent for sulfur tolerance (it acts as its own sulfur scavenger). However, for phenyl cyclopentyl compounds, Raney Ni often requires higher pressures (50-100 bar) and temperatures which may cause ring-opening or isomerization of the cyclopentyl ring. Use Promoted Raney Ni (Mo-doped) if attempting this at lower pressures.
References & Authoritative Sources
-
Mechanisms of Catalyst Deactivation
-
Title: Catalyst Deactivation: Causes, Mechanisms, and Treatment.
-
Source: Bartholomew, C. H. (2001). Applied Catalysis A: General.
-
Context: Defines the fundamental physics of pore blockage and chemical poisoning relevant to bulky substrates.
-
Link:
-
-
Heterogeneous Hydrogenation Guide
-
Title: A Guide to the Use of Heterogeneous Catalysts in Organic Synthesis.
-
Source: Johnson Matthey Technology Review.
-
Context: Industrial standard protocols for catalyst selection (Eggshell vs. Uniform) and solvent effects.
-
Link:
-
-
Toxicity in Catalysis
-
Title: The Toxicity of Poisons towards Platinum Metals.
-
Source: Maxted, E. B. (1951). Advances in Catalysis.
-
Context: The seminal work on how sulfur and phosphorus inhibit Group VIII metals.
-
Link:
-
-
Purification Strategies
-
Title: Purification of Laboratory Chemicals.
-
Source: Armarego, W. L. F.
-
Context: Reference for specific washing protocols (Carbon treatment, EDTA washes) to remove catalyst poisons.
-
Link:
-
A Comparative Guide to the Mass Spectrometry Fragmentation of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, a compound of interest in forensic and pharmaceutical research. Due to the limited availability of experimental data for this specific molecule, this document establishes a predictive framework based on established fragmentation mechanisms of structurally related compounds. By comparing these theoretical pathways with known data from similar aryl-cycloalkylamine structures, this guide offers researchers a robust tool for the tentative identification and structural elucidation of this and related novel psychoactive substances (NPS).
Introduction: The Challenge of Novel Compound Identification
The continuous emergence of novel psychoactive substances presents a significant challenge for analytical laboratories. [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine belongs to the broad class of aryl-cycloalkylamines, which includes well-known dissociative agents like phencyclidine (PCP) and ketamine.[1][2] The structural modifications in these newer analogues are designed to alter their pharmacological effects and evade detection by standard analytical methods.[3] Mass spectrometry, particularly when coupled with gas or liquid chromatography, remains the gold standard for the identification of such compounds. A thorough understanding of their fragmentation behavior is paramount for confident structural assignment.
This guide will focus on predicting the fragmentation of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These predictions are grounded in fundamental principles of mass spectrometry, including alpha-cleavage in amines and fragmentation of substituted aromatic systems.[4][5][6]
Predicted Fragmentation Pathways
The structure of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine offers several potential sites for fragmentation. The key structural features influencing its mass spectrum are the primary amine, the cyclopentyl ring, and the 2,4-dimethylphenyl (xylyl) group.
Electron Ionization (EI-MS) Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns. The molecular ion (M•+) of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is expected at an m/z corresponding to its molecular weight.
The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[7][8][9] This process is driven by the stabilization of the resulting cation by the non-bonding electrons of the nitrogen. For the target molecule, two primary alpha-cleavage routes are predicted:
-
Loss of the Cyclopentyl Ring: Cleavage of the bond between the cyclopentyl ring and the benzylic carbon would result in the loss of a cyclopentyl radical. This is a highly favorable pathway.
-
Formation of the Iminium Ion: Cleavage of the bond between the benzylic carbon and the aminomethyl group (CH2NH2) is also possible.
Another significant fragmentation pathway for alkyl-substituted benzene rings is benzylic cleavage to form a tropylium or substituted tropylium ion.[10][11][12] In the case of the 2,4-dimethylphenyl group, this can lead to characteristic ions.
The predicted EI fragmentation pathways are visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathways.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion.[13]
For [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, the proton would likely reside on the basic nitrogen atom. Collision-induced dissociation (CID) of the [M+H]+ ion is expected to proceed through several key pathways:
-
Neutral Loss of Ammonia (NH3): A common fragmentation for protonated primary amines is the loss of a neutral ammonia molecule.
-
Cleavage of the Cyclopentyl Group: The bond between the cyclopentyl ring and the rest of the molecule can cleave, leading to the formation of a stable benzylic carbocation.
-
Ring Opening of Cyclopentane: Fragmentation of the cyclopentyl ring itself can occur, although this may be less prominent than the other pathways.
The predicted ESI-MS/MS fragmentation pathways are illustrated below:
Caption: Predicted ESI-MS/MS fragmentation pathways.
Comparative Analysis with Structurally Related Compounds
To add confidence to these predictions, it is instructive to compare them with the known fragmentation patterns of similar molecules.
Comparison with Substituted Benzylamines
The mass spectrum of 2,4-dimethylaniline (also known as 2,4-xylidine), a simpler analogue of the aromatic portion of our target molecule, shows a prominent molecular ion and fragmentation consistent with the loss of a methyl group followed by HCN.[14] The predicted mass spectrum for 2,4-dimethylbenzylamine also indicates a strong peak for the dimethylbenzyl cation (m/z 119) and the tropylium ion (m/z 91).[11][15] This supports our prediction that ions at m/z 119 and m/z 91 will be significant fragments for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, serving as key identifiers for the substituted aromatic moiety.
Comparison with Arylcyclohexylamines
Ketamine and its analogues, which are arylcyclohexylamines, exhibit characteristic fragmentation involving the cleavage of the cyclohexanone ring.[16] For example, a common fragmentation pathway is the α-cleavage of a carbon-carbon bond within the cyclohexanone ring, followed by the loss of carbon monoxide (CO). While our target molecule has a cyclopentane ring instead of a cyclohexanone ring, we can still anticipate that fragmentation of the cycloalkane ring will be a notable feature in the mass spectrum.
Summary of Predicted Characteristic Ions
Based on this comparative analysis, the following table summarizes the key predicted ions for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine and their structural origin.
| m/z (Predicted) | Ion Structure/Origin | Ionization Mode |
| Molecular Ion | Intact molecule radical cation | EI |
| [M+H]+ | Protonated molecule | ESI |
| 119 | [Dimethylbenzyl cation]+ | EI, ESI |
| 91 | [Tropylium ion]+ | EI, ESI |
| 30 | [CH2=NH2]+ | EI |
| [M-69] | Loss of cyclopentyl radical | EI |
| [M+H-17] | Loss of NH3 | ESI |
Experimental Protocols
To verify these predictions, the following experimental protocols are recommended for the analysis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine.
GC-EI-MS Analysis
Objective: To obtain the electron ionization mass spectrum and chromatographic separation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
Method:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 10-100 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-550
-
Caption: GC-EI-MS experimental workflow.
LC-ESI-MS/MS Analysis
Objective: To obtain the tandem mass spectrum of the protonated molecule.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an ESI source.
-
C18 column: 100 mm x 2.1 mm ID, 1.8 µm particle size.
Method:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan: m/z 100-600 to find [M+H]+
-
MS2 (Product Ion Scan): Isolate the [M+H]+ ion and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Caption: LC-ESI-MS/MS experimental workflow.
Conclusion
This guide provides a foundational framework for understanding and predicting the mass spectrometric fragmentation of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. The proposed fragmentation pathways, based on established chemical principles and comparisons with related structures, suggest that the molecule will produce a set of characteristic ions under both EI and ESI conditions. Specifically, the presence of ions at m/z 119 and 91 would strongly indicate the 2,4-dimethylphenyl moiety, while the ion at m/z 30 (in EI) and the neutral loss of ammonia (in ESI) would be characteristic of the primary amine. This predictive guide, coupled with the provided experimental protocols, serves as a valuable resource for researchers in the fields of forensic science, toxicology, and drug development for the tentative identification and structural elucidation of this and other emerging psychoactive compounds.
References
-
MS-Terms, Mass Spectrometry. Organisch-Chemisches Institut at the University of Münster. [Link]
-
OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]
-
Alpha cleavage. Grokipedia. [Link]
-
Alpha (α) Cleavage. Chemistry Steps. [Link]
-
α Cleavage Definition. Fiveable. [Link]
-
Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. [Link]
-
Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. Scientific Reports. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab. [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC - NIH. [Link]
-
Interpretation of mass spectra. SlideShare. [Link]
-
Mass spectra of the xylene isomers. ResearchGate. [Link]
-
Benzenamine, 2,4-dimethyl-. NIST WebBook. [Link]
-
Fragmentation Pattern of Aromatic Hydrocarbons/Dissociation of aromatic hydrocarbons/Mass Analysis. (2021, June 27). YouTube. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 28). YouTube. [Link]
-
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
2,4-Dimethylbenzylamine. Mol-Instincts. [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
-
Mass Spectrometry: Aromatic Compound Fragmentation. (2024, December 5). JoVE. [Link]
-
N-benzylcyclopentanamine. PubChem. [Link]
-
2,4-dimethylbenzylamine (C9H13N). PubChemLite. [Link]
-
2,4-Dimethylbenzenemethanamine. NIST WebBook. [Link]
-
GCMS Section 6.9.5. Whitman People. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society. [Link]
-
Arylcyclohexylamine. Wikipedia. [Link]
-
Mass spectrometry. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. fiveable.me [fiveable.me]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]
- 11. youtube.com [youtube.com]
- 12. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Benzenamine, 2,4-dimethyl- [webbook.nist.gov]
- 15. PubChemLite - 2,4-dimethylbenzylamine (C9H13N) [pubchemlite.lcsb.uni.lu]
- 16. mdpi.com [mdpi.com]
Spectroscopic Profiling of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine: A Comparative IR Analysis Guide
Executive Summary & Technical Context
Target Analyte: [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine Chemical Class: Sterically hindered cycloalkyl-arylamine. Primary Application: Pharmaceutical intermediate (likely for NMDA receptor modulators or monoamine reuptake inhibitors).
This guide provides a technical comparative analysis of the Infrared (IR) spectral characteristics of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. Unlike standard datasheets, this document focuses on differential diagnostics —how to use IR spectroscopy to distinguish this molecule from its synthetic precursors (nitriles) and its stable salt forms (hydrochlorides).
The "Fingerprint" Logic
The spectral identity of this molecule is defined by three structural distinctives:
-
The Primary Amine (
): Provides the critical diagnostic region for reaction monitoring. -
The 1,2,4-Trisubstituted Aromatic Ring: The 2,4-dimethylphenyl group creates a specific out-of-plane (OOP) bending pattern distinct from unsubstituted phenyl analogs.
-
The Cyclopentyl Scaffold: Introduces ring strain effects visible in the
scissoring region.
Comparative Analysis: Reaction Monitoring (Precursor vs. Product)
The most critical application of IR for this compound is monitoring the reduction of the nitrile precursor, 1-(2,4-dimethylphenyl)cyclopentanecarbonitrile , to the target amine.
Spectral Differentiators[1][2][3][4]
| Functional Group | Precursor (Nitrile) | Target (Amine) | Diagnostic Action |
| C≡N Stretch | ~2230–2240 cm⁻¹ (Sharp, Medium) | Absent | Primary End-Point Indicator. Disappearance confirms reduction. |
| N-H Stretch | Absent | 3300–3400 cm⁻¹ (Doublet) | Appearance confirms amine formation. |
| C=C Aromatic | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Internal Standard (remains relatively constant). |
Mechanistic Insight
The reduction of the nitrile removes the dipole-heavy
Comparative Analysis: Formulation Profiling (Free Base vs. HCl Salt)
In drug development, this amine is likely stored as a Hydrochloride (HCl) salt to prevent oxidation and improve solubility. Distinguishing the salt from the free base is critical for formulation scientists.
Spectral Shift Table
| Vibration Mode | Free Base (Lipophilic) | HCl Salt (Hydrophilic) | Causality |
| N-H Region | 3300–3400 cm⁻¹ (Sharp Doublet) | 2800–3000 cm⁻¹ (Broad Envelope) | Protonation converts |
| N-H Bending | ~1600 cm⁻¹ (Scissoring) | ~1500–1600 cm⁻¹ (Asymmetric def.) | Ammonium deformation bands are often weaker and obscured by aromatic signals. |
| C-N Stretch | ~1020–1220 cm⁻¹ | Shifted/Altered | Change in bond order and electronic environment upon protonation. |
Detailed Characteristic Peak Assignments
The following table synthesizes data based on the 1,2,4-trisubstituted aromatic pattern and cyclopentyl ring vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Origin |
| 3380 & 3300 | Medium | Primary amine asymmetric (higher | |
| 3020–3050 | Weak | Aromatic ring C-H stretching ( | |
| 2950, 2870 | Strong | Cyclopentyl and Methyl group C-H stretching ( | |
| 1600, 1500 | Med-Strong | Aromatic ring "breathing" modes. | |
| 1450–1470 | Medium | Scissoring bending of cyclopentyl methylenes. | |
| 1375–1380 | Medium | "Umbrella" bending of the methyl groups on the phenyl ring. | |
| 800–860 | Strong | Diagnostic: Out-of-plane (OOP) bending for 1,2,4-trisubstituted benzene. Distinguishes from unsubstituted analogs (which peak ~690 & 750). |
Experimental Protocol: ATR-FTIR Workflow
Objective: Rapid purity assessment of the free base oil.
Methodology
-
Instrument Setup: Use a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Why: The target is likely a viscous oil or low-melting solid; ATR requires zero sample prep (no KBr pelleting).
-
-
Background Scan: Acquire 16 scans of ambient air to subtract atmospheric
(2350 cm⁻¹) and . -
Sample Application: Apply ~10 mg of sample to the crystal.
-
Critical Step: Ensure full contact. If solid, apply pressure using the anvil clamp until the force gauge peaks.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Signal-to-Noise optimization)
-
Range: 4000–600 cm⁻¹
-
-
Cleaning: Wipe crystal with Isopropanol (IPA).
-
Validation: Run a "blank" scan after cleaning. If peaks remain at 2900 cm⁻¹, the crystal is contaminated with aliphatic residue.
-
Visualization of Logic & Workflows
Diagram 1: Reaction Monitoring Logic (Nitrile Reduction)
This decision tree guides the chemist through determining if the synthesis is complete based on spectral data.
Caption: Logic flow for monitoring the reduction of the nitrile precursor to the target amine.
Diagram 2: Spectral Interpretation Decision Tree
A guide for identifying the specific form (Salt vs. Base) and confirming the aromatic substitution pattern.
Caption: Decision tree for distinguishing salt forms and confirming the 1,2,4-trisubstituted aromatic pattern.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for general IR interpretation and amine salt shifts).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific 1,2,4-trisubstituted benzene OOP bending values).
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Phenylcyclopentanecarbonitrile. National Institute of Standards and Technology.[3][4] [Link] (Used for precursor nitrile peak validation).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for primary amine vs. ammonium salt spectral envelopes).
Sources
A Comparative Guide to the Quality Control of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine: Establishing Robust Reference Standards
In the landscape of pharmaceutical development, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides a comprehensive framework for establishing quality control (QC) reference standards for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine, a novel synthetic intermediate. Given the absence of dedicated pharmacopeial monographs for this specific entity, this document synthesizes established analytical principles and field-proven insights to propose a robust, multi-faceted QC strategy. We will objectively compare the performance of various analytical techniques, supported by illustrative experimental data, to guide researchers and drug development professionals in ensuring the integrity of this compound.
The Criticality of a Multi-Tiered Analytical Approach
A single analytical method is rarely sufficient to fully characterize a chemical entity and its impurity profile. A well-designed QC strategy for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine should be orthogonal, employing techniques that assess different physicochemical properties. This ensures that a comprehensive picture of the compound's purity, identity, and stability is obtained. The primary analytical pillars for this purpose are chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Comparative Analysis of Core QC Techniques
The selection of an analytical technique is a balance between its capabilities, such as sensitivity and specificity, and practical considerations like sample throughput and cost. Below, we compare the most relevant methods for the quality control of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine.
Chromatographic Techniques: The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating and quantifying the target compound from its impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. Given that [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is a primary amine, it may lack a strong UV chromophore, which can limit detection sensitivity with standard UV detectors. To address this, a pre-column derivatization strategy can be employed.[1]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers high resolution and sensitivity. [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is likely amenable to GC analysis. Coupling GC with a Flame Ionization Detector (FID) provides a robust method for quantification, while coupling with a Mass Spectrometer (MS) allows for definitive identification of impurities.[2][3]
Table 1: Comparison of HPLC and GC for Purity Analysis
| Parameter | HPLC with UV-Vis Detector (with Derivatization) | Gas Chromatography with FID |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sensitivity | High (with appropriate derivatizing agent) | High |
| Resolution | Excellent | Excellent |
| Quantification | Excellent linearity and accuracy | Excellent linearity and accuracy |
| Sample Throughput | Moderate | High |
| Drawbacks | Derivatization adds a step to sample preparation | Not suitable for non-volatile impurities |
Mass Spectrometry: Unambiguous Identification
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine and for the structural elucidation of unknown impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This combination provides both chromatographic separation and mass analysis, making it a powerful tool for identifying volatile impurities. The resulting mass spectra can be compared against libraries for confident identification.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally sensitive impurities, LC-MS is the method of choice. It offers high sensitivity and specificity, enabling the detection and identification of trace-level impurities.[5]
Table 2: Performance Characteristics of Mass Spectrometry Techniques
| Technique | Ionization Mode | Mass Analyzer | Typical Resolution | Key Application |
| GC-MS | Electron Ionization (EI) | Quadrupole | Unit Mass | Identification of volatile impurities |
| LC-MS | Electrospray Ionization (ESI) | Time-of-Flight (TOF) | High Resolution | Identification of non-volatile impurities and accurate mass measurement |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[6][7] For a reference standard, ¹H and ¹³C NMR are essential for confirming the chemical structure of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a specific reference standard of the analyte itself.[8]
Key NMR Experiments for Quality Control:
-
¹H NMR: Provides information on the number and environment of protons, confirming the compound's identity.
-
¹³C NMR: Shows the number and types of carbon atoms, complementing the ¹H NMR data for structural confirmation.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and to elucidate the structures of complex impurities.
-
qNMR: Allows for a highly accurate purity assessment by comparing the integral of an analyte signal to that of a certified internal standard.
Proposed Quality Control Workflow
A logical and efficient workflow is crucial for the comprehensive quality control of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. The following diagram illustrates a recommended testing cascade.
Caption: A comprehensive QC workflow for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine.
Experimental Protocols
To ensure reproducibility and accuracy, detailed and validated experimental protocols are essential.
Protocol: Purity Determination by RP-HPLC with Pre-Column Derivatization
This protocol describes a reversed-phase HPLC method for the quantification of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine using 2-naphthalenesulfonyl chloride (NSCl) as a derivatizing agent to enhance UV detection.[1]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine reference standard in methanol to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare sample solutions at a similar concentration to the working standards.
-
Derivatization:
-
To 100 µL of standard or sample solution, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of 10 mg/mL NSCl in acetonitrile.
-
Vortex and incubate at 60 °C for 30 minutes.
-
Cool to room temperature and add 100 µL of 1 M NaOH to quench the reaction.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol: Identification of Volatile Impurities by GC-MS
This protocol outlines a general GC-MS method for the identification of volatile organic impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-550 amu |
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion
The quality control of novel chemical entities like [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine necessitates a scientifically sound and multi-faceted analytical strategy. While no dedicated monograph currently exists, a robust QC framework can be established by leveraging the complementary strengths of HPLC, GC, MS, and NMR. The adoption of orthogonal methods, as outlined in this guide, provides a high degree of confidence in the identity, purity, and overall quality of the reference standard, thereby ensuring the reliability of subsequent research and development activities.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester.
- Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method. University of Guelph.
- Al-Rubaye, A. F., Al-Moula, E. A., & Al-Khdri, A. M. (2017). GAS CHROMATOGRAPHY – MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK) SCHNEI. International Journal of Pharmacognosy and Phytochemical Research, 9(1), 133-143.
-
Görög, S., Balogh, G., & Gazdag, M. (1991). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 829–833. [Link]
- Pandey, A., Gupta, A. K., & Sharma, G. (2019). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 10(6), 33-37.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- The Royal Society of Chemistry. (2008).
- Angene Chemical. (2021, May 1). Safety Data Sheet: (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.
-
Lin, Y. T., Chen, Y. T., & Lin, C. H. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Molecules, 30(16), 1-15. [Link]
-
American Elements. (n.d.). [1-(2-methylpropyl)cyclopentyl]methanamine. Retrieved February 21, 2026, from [Link]
- BenchChem. (2025). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
- Misra, P., Garcia, R., & Mahaffy, P. R. (n.d.). GAS CHROMATOGRAPHY AND MASS SPECTROMETRY MEASUREMENTS AND PROTOCOLS FOR DATABASE AND LIBRARY DEVELOPMENT RELATING TO ORGANIC SPECIES IN SUPPORT OF THE MARS SCIENCE LABORATORY. Howard University and NASA Goddard Space Flight Center.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. workforce.psi.edu [workforce.psi.edu]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to the Proper Disposal of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
This guide provides essential safety and logistical information for the proper disposal of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine. As a substituted aminocyclopentane derivative, this compound is likely utilized in specialized research and drug development, where meticulous waste management is not merely a regulatory hurdle, but a cornerstone of laboratory safety and scientific integrity. The procedures outlined below are designed to provide a clear, step-by-step framework that ensures compliance and protects both laboratory personnel and the environment.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its likely hazard profile from analogous amine compounds and the principles of chemical waste regulation.
The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity (ICRT).[1][2] [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine waste must be evaluated against these criteria.
-
Toxicity: This is the most probable characteristic. Amine compounds can be harmful if swallowed or absorbed through the skin and may be toxic to aquatic life.[3] Therefore, this waste should be presumed toxic.
-
Corrosivity: As an amine, this compound is basic. If the waste solution has a pH greater than or equal to 12.5, it is considered corrosive hazardous waste.[2]
-
Ignitability & Reactivity: While some related amines are flammable[4], this specific compound's flash point would need to be determined. It is not expected to be reactive in the sense of being unstable or explosive under normal conditions.[2]
Table 1: Inferred Hazard Profile and Regulatory Considerations
| Hazard Category | Probable Assessment | Rationale & Causality |
| Acute Toxicity | Harmful | Harmful if swallowed. |
| Skin/Eye Irritation | Irritant | Causes skin and serious eye irritation.[5] |
| Aquatic Toxicity | Harmful/Toxic | Many organic amines are harmful or toxic to aquatic life.[3] Disposal into drains is strictly prohibited.[6] |
| RCRA Status | Likely Hazardous Waste | Presumed to be a toxic waste (U-listed). May also be a corrosive waste (D002) if pH ≥ 12.5. |
Section 2: The Core Principle: The Satellite Accumulation Area (SAA)
The foundation of compliant laboratory waste management is the proper use of a Satellite Accumulation Area (SAA).[2][7] This is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[2][7] Managing waste in an SAA prevents accidental mixing of incompatible chemicals and ensures proper containment.
Protocol for SAA Management:
-
Designate the Area: Choose a location (e.g., a specific fume hood or a designated secondary containment tray) that is at the point of generation.
-
Select a Container: Use a chemically compatible container with a secure, leak-proof lid.[1] For amines, a high-density polyethylene (HDPE) or glass bottle is appropriate. Avoid metal containers.[7]
-
Initial Labeling: The moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[7][8] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[7][9]
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.[2] This prevents the release of vapors.
-
Use Secondary Containment: The primary container must be kept within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[8]
-
Monitor Volume: Do not overfill the container. Once it is full, date the label and arrange for pickup from your institution's Environmental Health & Safety (EH&S) department within three days.[7] A lab may accumulate up to 55 gallons of a specific hazardous waste stream in an SAA.[2]
Diagram: Satellite Accumulation Area (SAA) Workflow
Caption: Workflow for managing hazardous waste within a Satellite Accumulation Area.
Section 3: Detailed Disposal Protocol
This protocol provides the step-by-step methodology for safely handling and disposing of waste containing [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. OSHA requires employers to provide and ensure the use of appropriate PPE based on a hazard assessment.[10]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or Butyl Rubber | Provides chemical resistance against organic amines. Always inspect gloves before use and remove them without touching the outer surface.[5] |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with side shields or Chemical Goggles | Protects against splashes and aerosols.[6] |
| Lab Coat | Standard Laboratory Coat | Protects skin and personal clothing from contamination. |
Step 2: Waste Transfer and Collection
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste from the experimental vessel into the designated SAA hazardous waste container. Use a funnel to prevent spills.
-
Do not mix this amine waste stream with incompatible waste types, especially acids or strong oxidizing agents.[7] Such mixing can cause violent reactions or the release of toxic gases.[7]
-
Securely cap the waste container immediately after adding the waste.
Step 3: Finalize Container Labeling
-
Ensure all constituents of the waste container are accurately listed with their approximate percentages or volumes.[7] This is critical for the disposal facility to handle the waste correctly.
-
Once the container is full, fill in the "date full" field on the hazardous waste tag.
-
Confirm your name, lab location, and phone number are clearly written on the tag.[8]
Step 4: Arrange for Professional Disposal
-
Never dispose of this chemical down the drain or in the regular trash.[1][6] This is a direct violation of EPA regulations and can cause significant environmental harm.[1]
-
Contact your institution's EH&S (or equivalent) department to schedule a pickup of the full waste container.[2]
-
Follow your institution's specific procedures for waste pickup requests. Laboratory personnel should not transport hazardous waste across public areas.[8]
Section 4: Managing Associated Waste Streams
Proper disposal extends beyond the liquid waste itself.
-
Solid Waste: Non-sharp solid waste contaminated with the chemical (e.g., gloves, absorbent pads from a minor spill) should be collected in a separate, clearly labeled, sealed bag or container and disposed of as hazardous solid waste.[8]
-
Empty Reagent Containers: An empty container that held this substance must be managed as hazardous waste. For acutely hazardous wastes (P-listed), this requires triple rinsing.[8] For other toxic wastes, it is best practice to triple rinse the container with a suitable solvent (e.g., methanol or ethanol).[8] Crucially, the rinsate from these washes must be collected and disposed of as hazardous liquid waste. [8] After rinsing and defacing the original label, the container may be disposed of in the appropriate glass or plastic recycling bin.[9]
-
Spill Cleanup: In case of a spill, all cleanup materials (absorbent pads, contaminated PPE) must be treated as hazardous waste.[8] The spill area should be immediately secured, and cleanup should only be performed by trained personnel with appropriate PPE.
Section 5: Comprehensive Disposal Decision-Making
The following diagram provides a logical decision tree to guide researchers through the entire disposal process, ensuring all critical checkpoints are met for safe and compliant waste management.
Diagram: Disposal Decision Tree for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
Caption: Decision-making workflow for the disposal of different waste forms.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet for (3-Cyclopropylphenyl)Methanamine.
- MilliporeSigma. (2025, October 16). Safety Data Sheet.
- Enamine. Safety Data Sheet for rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride.
- ChemPoint.com. (2016, June 7). Safety Data Sheet for Cyclopentane PU.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Cyclopentylamine.
- TCI Chemicals. (2025, August 4). Safety Data Sheet.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- U.S. Occupational Safety and Health Administration. 1910.132 - General requirements.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. aaronchem.com [aaronchem.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
This guide provides an operational safety and handling framework for [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine .[1]
Part 1: Executive Safety Summary (The "Grab-and-Go")
Immediate Hazard Profile: This compound is a hindered primary amine with significant lipophilicity. Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 1-[1-(2,4-dichlorophenyl)cyclopentyl]methanamine), it must be treated as a Severe Eye Damaging Agent and Skin Irritant .
| Parameter | Critical Specification |
| Primary Hazard | H318: Causes serious eye damage (High Probability) H315: Causes skin irritation H302: Harmful if swallowed |
| Glove Material | Laminate (Silver Shield/EVOH) or Double Nitrile (Outer: >0.11mm, Change every 15 mins). Standard latex is permeable to lipophilic amines. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling. |
| Inhalation | Handle strictly within a Fume Hood . Avoid aerosol generation.[1][2][3][4] |
| Physical State | Likely a viscous oil or low-melting solid. Handle as a liquid to prevent splash risks. |
Part 2: Scientific Risk Assessment (The "Why")
As researchers, we do not blindly follow rules; we mitigate specific molecular risks.
1. The Lipophilic Amine Threat:
The structure features a primary amine (
-
Mechanism: The amine group is basic (
), capable of saponifying fatty acids in cell membranes. -
The Danger: Unlike simple benzylamine, the lipophilic "tail" (cyclopentyl + dimethylphenyl) facilitates rapid dermal absorption. Once the barrier is breached, the amine causes deep tissue necrosis and potential systemic toxicity.
-
Implication: A splash on the skin is not just a surface burn; it is a permeation risk. Immediate washing is critical.
2. Ocular Sensitivity: Primary amines are notorious for "delayed onset" corneal damage. Initial contact may feel like mild soap, but the alkali penetrates the corneal stroma, causing clouding and permanent damage hours later. Zero tolerance for eye exposure.
Part 3: Personal Protective Equipment (PPE) Matrix
Hand Protection Strategy
Standard nitrile gloves offer limited protection against aromatic amines.
-
Tier 1 (High Risk - Neat Chemical Transfer):
-
Primary: Silver Shield® (EVOH) Laminate gloves.
-
Reason: Resists amine permeation for >4 hours.
-
Dexterity Fix: Wear a tight-fitting nitrile glove over the laminate glove to secure the loose plastic fit.
-
-
Tier 2 (Low Risk - Dilute Solutions <0.1M):
-
Primary: Double-gloved Nitrile (minimum 5 mil thickness).
-
Protocol: "Spot-change" technique. If any drop touches the glove, strip the outer pair immediately.
-
Respiratory & Body Defense[1][2][5][6]
-
Respiratory: Do not rely on surgical masks. If working outside a hood (strongly discouraged), use a half-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926).
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton coat. The goal is to prevent the "wicking" of spills through fabric to the skin.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
De-static: Amine salts or solids can be static-prone. Use an anti-static gun if available.
-
Containment: Place the balance inside the fume hood or a powder containment enclosure.
-
Taring: Tare the vial with the cap on. Open the vial only when ready to transfer.
Phase 2: Reaction Setup (The "Safe Transfer" Loop)
Avoid using syringes with Luer-slip tips; pressure can pop the needle, spraying the amine. Use Luer-Lock only.
Figure 1: Safe handling workflow emphasizing solution-phase transfer to minimize dust/aerosol exposure.
Phase 3: Cleanup & Decontamination[2]
-
Acid Wash: Wipe down all spatulas, balance pans, and flask necks with a dilute acid solution (e.g., 1M HCl or Citric Acid) before removing them from the hood. This converts the volatile/lipophilic free base into a non-volatile, water-soluble salt.
-
Solvent Wash: Follow with water and ethanol.
Part 5: Emergency Response & Disposal
Spill Response Logic
Figure 2: Decision tree for immediate spill response.
Disposal Streams
-
Solid Waste: Segregate into "Solid Organic - Basic/Amine" waste. Do not mix with oxidizers (fire risk).
-
Liquid Waste: Combine with organic solvents. Ensure the waste container is rated for bases (HDPE is preferred over glass if high concentration).
-
Neutralization: For benchtop neutralization of small residues, treat with 1M HCl. Verify pH < 7 before disposal into aqueous streams (if local regulations permit) or organic waste.
References
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 1-[1-(2,4-dichlorophenyl)cyclopentyl]methanamine (Analog Read-Across). Retrieved from
-
PubChem. (n.d.). Compound Summary: Benzylamine Derivatives and Safety Profile. National Library of Medicine. Retrieved from
-
Apollo Scientific. (2022). Safety Data Sheet: Substituted Benzylamines. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Cyclopentanamine derivatives. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
